
Isooctyl tallate,tech.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl tallate, technical grade, is a chemical compound known for its use as a plasticizer. It is derived from the esterification of tall oil fatty acids with isooctyl alcohol. The compound is characterized by its high oleic ester content and is commonly used in polymer applications due to its ability to enhance flexibility and durability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isooctyl tallate is synthesized through the esterification reaction between tall oil fatty acids and isooctyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of isooctyl tallate involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to achieve high yields and purity. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Isooctyl tallate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Isooctyl alcohol and tall oil fatty acids in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: Water in the presence of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to break the ester bond.
Transesterification: Another alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide) to exchange the ester group
Major Products Formed
Esterification: Isooctyl tallate.
Hydrolysis: Isooctyl alcohol and tall oil fatty acids.
Transesterification: New ester compounds depending on the alcohol used
Aplicaciones Científicas De Investigación
Isooctyl tallate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its use in medical devices and coatings due to its biocompatibility.
Industry: Widely used in the production of flexible plastics, adhesives, and coatings
Mecanismo De Acción
The primary mechanism of action of isooctyl tallate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties such as increased elongation and reduced brittleness. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Comparación Con Compuestos Similares
Isooctyl tallate can be compared with other plasticizers such as:
Dioctyl phthalate (DOP): A widely used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): Another common plasticizer with a higher molecular weight and different performance characteristics.
Butyl tallate: Similar to isooctyl tallate but with a different alcohol component, leading to variations in properties and applications
Isooctyl tallate is unique due to its high oleic ester content and its specific balance of flexibility and durability, making it suitable for specialized applications in polymer chemistry and materials science .
Propiedades
Fórmula molecular |
C24H51O3Tl |
|---|---|
Peso molecular |
592.0 g/mol |
Nombre IUPAC |
tris(6-methylheptoxy)thallane |
InChI |
InChI=1S/3C8H17O.Tl/c3*1-8(2)6-4-3-5-7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
Clave InChI |
BWRTUFTXSMWLSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCO[Tl](OCCCCCC(C)C)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



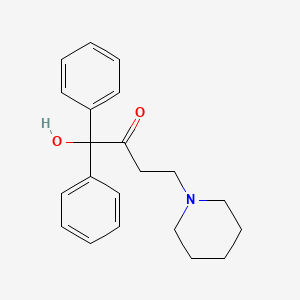
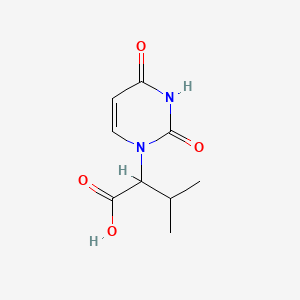
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)

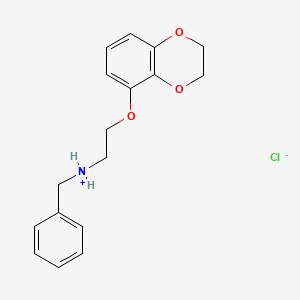

![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
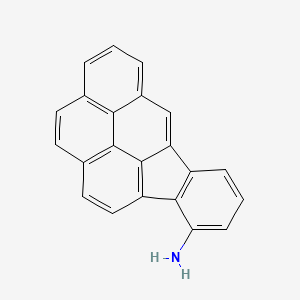
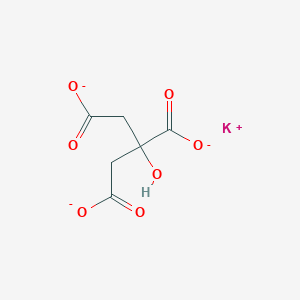
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
